Ethyl 3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate
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Overview
Description
Ethyl 3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a bromophenyl group attached to the furan ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of Ethyl 3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate typically involves several steps:
Bromination: The starting material, 2-bromophenyl, undergoes bromination to introduce the bromine atom at the desired position.
Furan Ring Formation: The brominated intermediate is then subjected to conditions that facilitate the formation of the furan ring. This often involves cyclization reactions.
Esterification: The final step involves the esterification of the furan derivative to form the ethyl ester group.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Ethyl 3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate involves its interaction with molecular targets in biological systems. The bromophenyl group can interact with specific enzymes or receptors, altering their activity. The furan ring provides a stable framework that can facilitate these interactions, potentially leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Ethyl 3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate can be compared with other furan derivatives:
Ethyl 3-(furan-2-yl)propionate: This compound lacks the bromophenyl group, making it less reactive in certain chemical reactions.
Furan-2-carboxylic acid: This compound has a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.
2-Bromofuran: This simpler compound contains only the bromine and furan ring, making it a more basic building block for synthesis
This compound’s unique combination of a bromophenyl group and a furan ring makes it particularly versatile and valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H13BrO3 |
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Molecular Weight |
321.16 g/mol |
IUPAC Name |
ethyl 3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H13BrO3/c1-2-18-15(17)10-8-11-7-9-14(19-11)12-5-3-4-6-13(12)16/h3-10H,2H2,1H3 |
InChI Key |
MSJYOIQIXAOGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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